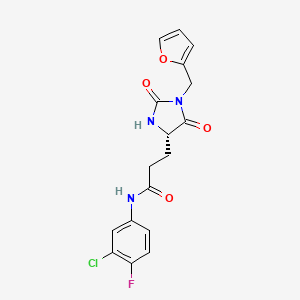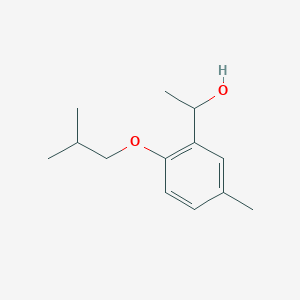
1-(2-iso-Butoxy-5-methylphenyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-iso-Butoxy-5-methylphenyl)ethanol is an organic compound with the molecular formula C₁₃H₂₀O₂ and a molecular weight of 208.3 g/mol . This compound is characterized by the presence of an isobutoxy group and a methyl group attached to a phenyl ring, along with an ethanol moiety. It is commonly used in various chemical and industrial applications due to its unique structural properties.
Vorbereitungsmethoden
The synthesis of 1-(2-iso-Butoxy-5-methylphenyl)ethanol typically involves the reaction of 2-isobutoxy-5-methylphenol with ethylene oxide under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as potassium hydroxide to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-(2-iso-Butoxy-5-methylphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(2-iso-Butoxy-5-methylphenyl)ethanol has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a component in pharmaceutical formulations.
Wirkmechanismus
The mechanism of action of 1-(2-iso-Butoxy-5-methylphenyl)ethanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
1-(2-iso-Butoxy-5-methylphenyl)ethanol can be compared with other similar compounds, such as:
1-(2-Butoxy-5-methylphenyl)ethanol: Similar structure but with a butoxy group instead of an isobutoxy group.
1-(2-iso-Butoxy-4-methylphenyl)ethanol: Similar structure but with the methyl group in a different position on the phenyl ring.
1-(2-iso-Butoxy-5-ethylphenyl)ethanol: Similar structure but with an ethyl group instead of a methyl group.
These compounds share similar chemical properties but may exhibit different reactivity and applications due to the variations in their structures.
Eigenschaften
CAS-Nummer |
1048917-91-4 |
|---|---|
Molekularformel |
C13H20O2 |
Molekulargewicht |
208.30 g/mol |
IUPAC-Name |
1-[5-methyl-2-(2-methylpropoxy)phenyl]ethanol |
InChI |
InChI=1S/C13H20O2/c1-9(2)8-15-13-6-5-10(3)7-12(13)11(4)14/h5-7,9,11,14H,8H2,1-4H3 |
InChI-Schlüssel |
SMYNNNCRCAGTRP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)OCC(C)C)C(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


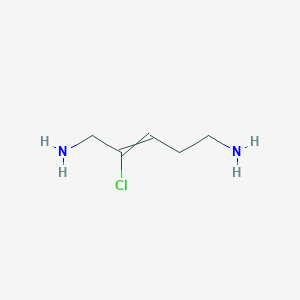
![[4-[(1S,11R,12R,16S)-14-(4-methoxyphenyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carbonyl]phenyl] acetate](/img/structure/B12621205.png)
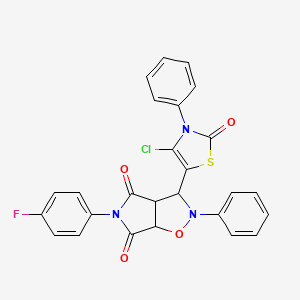
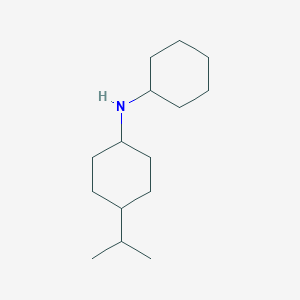
![{2-[(2-Aminoethyl)carbamoyl]phenoxy}acetic acid](/img/structure/B12621225.png)
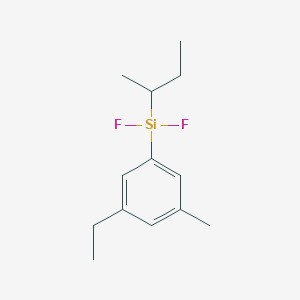
![Ethyl 2-{[(1E)-N-acetylethanimidoyl]oxy}-3-oxobutanoate](/img/structure/B12621232.png)
![2-((8-(4-chlorophenyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidin-6-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B12621234.png)
![(4R)-5-{[tert-Butyl(diphenyl)silyl]oxy}-4-methylpent-2-enal](/img/structure/B12621241.png)



